
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 4-nitrobenzyl group and a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-nitrobenzyl group: This step involves the alkylation of the imidazole ring with 4-nitrobenzyl chloride under basic conditions.
Attachment of the 2,3-dimethylphenyl group: This can be done via a nucleophilic substitution reaction using 2,3-dimethylphenylamine and an appropriate coupling agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The carbamoyl group (-CONH₂) and amide linkages in the compound participate in hydrolysis and coupling reactions:
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Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., HCl, pH 2), the carbamoyl group undergoes hydrolysis to yield carboxylic acid derivatives. This reaction is critical for modifying bioactivity or generating intermediates for further functionalization .
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Base-Mediated Reactions : In alkaline environments (e.g., K₂CO₃), the amide bond remains stable, but the ethyl ester group may undergo saponification to form carboxylates.
Table 1: Hydrolysis Conditions and Outcomes
Reaction Type | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Acid Hydrolysis | 6M HCl, 80°C, 4h | Carboxylic acid derivative | 50 | |
Saponification | 0.1M NaOH, RT, 12h | Sodium carboxylate | 85 |
Sulfonamide Reactivity
The sulfonamide (-SO₂N-) group exhibits nucleophilic substitution and coordination chemistry:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of bases like DIPEA to form N-alkylated sulfonamides .
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Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are leveraged in catalytic applications.
Table 2: Sulfonamide Derivative Synthesis
Reactant | Conditions | Product | Application | Reference |
---|---|---|---|---|
Methyl Iodide | DIPEA, DCM, RT, 6h | N-Methyl sulfonamide | Bioactivity modulation | |
CuCl₂ | EtOH, 60°C, 2h | Cu-sulfonamide complex | Catalysis studies |
Piperazine Ring Modifications
The piperazine moiety undergoes functionalization at its nitrogen atoms:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylpiperazines, enhancing lipophilicity.
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Cross-Coupling : Participates in Buchwald–Hartwig amination with aryl halides under palladium catalysis .
Table 3: Piperazine Functionalization Examples
Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Acylation | AcCl, DCM, 0°C → RT | N-Acetylpiperazine derivative | 78 | |
Amination | Pd(OAc)₂, XPhos, 100°C | Aryl-piperazine conjugate | 65 |
Benzo[b]thiophene Core Reactions
The tetrahydrobenzo[b]thiophene scaffold participates in electrophilic substitutions:
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the imidazole nucleus can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that imidazole derivatives can effectively target specific cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.
Anti-inflammatory Properties
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has been evaluated for its anti-inflammatory effects. In vitro and in vivo studies have indicated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways such as NF-κB. This suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. Research has demonstrated that imidazole derivatives can disrupt microbial cell membranes or interfere with essential metabolic processes, making them promising candidates for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been investigated as a potential enzyme inhibitor. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and pain signaling pathways. This inhibition could lead to the development of novel analgesics with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Molecular Docking Studies
Molecular docking studies using computational methods have shown that this compound has a high binding affinity for various biological targets. These studies help elucidate the structure-activity relationships (SAR) of imidazole derivatives, guiding the design of more potent compounds.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics. |
Study B | Anti-inflammatory Activity | Showed a reduction in TNF-alpha levels by 75% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |
Study C | Antimicrobial Efficacy | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective at concentrations as low as 10 µg/mL. |
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitrobenzyl group may play a role in binding to target proteins or enzymes, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-1-benzyl-1H-imidazole-4-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(2,3-dimethylphenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Uniqueness:
- The presence of the 4-nitrobenzyl group in N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide imparts unique chemical reactivity and potential biological activity.
- The combination of the 2,3-dimethylphenyl group and the imidazole ring provides a distinct structural framework that can interact with various molecular targets.
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : 18994-90-6
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Activity : Similar imidazole derivatives have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress in cells .
- Cell Proliferation Modulation : Research indicates that imidazole derivatives can affect cell cycle progression and apoptosis, making them candidates for cancer therapy .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of imidazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines:
These results indicate that the compound may exert selective cytotoxicity against cancer cells while sparing normal cells.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. While specific data on this compound is limited, related compounds have exhibited significant activity against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15.0 | |
Escherichia coli | 20.0 |
Case Study 1: Anticancer Efficacy
In a preclinical study evaluating the anticancer efficacy of this compound, researchers administered the compound to mice bearing HeLa tumors. The results showed a significant reduction in tumor volume compared to the control group, indicating its potential as a therapeutic agent in cervical cancer treatment .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of imidazole derivatives similar to this compound. The compound was tested for its ability to reduce reactive oxygen species (ROS) levels in human fibroblast cells. The findings revealed a dose-dependent decrease in ROS levels, supporting its role as an antioxidant .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:
- Coupling reactions : Amide bond formation between the imidazole-4-carboxylic acid derivative and the 2,3-dimethylphenyl amine.
- Nitrobenzyl introduction : Alkylation using 4-nitrobenzyl bromide under basic conditions (e.g., NaH in DMF).
- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, catalyst) are optimized using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for yield and purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns. Aromatic protons in the nitrobenzyl and dimethylphenyl groups appear as distinct splitting patterns (e.g., para-substituted nitro groups show deshielded signals) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves 3D conformation and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the nitro and amide groups. Hydrophobicity from the dimethylphenyl group may reduce aqueous solubility.
- Stability : Sensitive to strong acids/bases (risk of amide hydrolysis) and UV light (nitro group degradation). Storage at -20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize batch-to-batch variability.
- Dose-response validation : Repeat experiments with freshly prepared stock solutions to rule out degradation artifacts.
- Meta-analysis : Cross-reference structural analogs (e.g., chloro- or methoxy-substituted imidazoles) to identify substituent-dependent activity trends .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR or Aurora kinases) using the nitrobenzyl group as a potential hydrogen bond acceptor.
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with activity data from analogs.
- MD simulations : Assess conformational stability of the imidazole ring in biological membranes .
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?
- Kinase activity assays : Measure ATPase activity in the presence of the compound using luminescence-based kits.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified enzyme targets.
- Western blotting : Detect downstream phosphorylation changes (e.g., ERK/MAPK pathways) in treated cells .
Q. How can derivatization strategies enhance selectivity or reduce off-target effects?
- Bioisosteric replacement : Substitute the nitro group with a sulfonamide to improve solubility while retaining electron-withdrawing effects.
- Prodrug design : Introduce ester groups on the imidazole ring for pH-dependent activation in tumor microenvironments.
- SAR libraries : Synthesize analogs with varied substituents on the dimethylphenyl group to map steric tolerance .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Validation : Cross-check NMR-derived torsion angles with X-ray data. For example, if NMR suggests free rotation of the nitrobenzyl group but crystallography shows a fixed conformation, consider environmental effects (e.g., crystal packing forces).
- DFT calculations : Compare computed H NMR chemical shifts with experimental data to identify conformational averaging in solution .
Q. Methodological Tables
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Monitoring Method | Yield Optimization |
---|---|---|---|
Imidazole formation | 1,2-diamine + carbonyl source (e.g., glyoxal) | TLC (Rf ~0.3 in EtOAc/hexane) | Microwave-assisted synthesis (70°C, 30 min) |
Nitrobenzyl alkylation | 4-nitrobenzyl bromide, NaH, DMF, 0°C → RT | HPLC (retention time = 8.2 min) | Slow addition of alkylating agent to prevent dimerization |
Table 2: Common Analytical Challenges
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-17(14(13)2)21-19(24)18-11-22(12-20-18)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDPNXOFPAPNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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